Cas no 89938-56-7 (5-Chloro-4-methoxysalicylaldehyde)

5-Chloro-4-methoxysalicylaldehyde is a substituted salicylaldehyde derivative with the molecular formula C₈H₇ClO₃. This compound features both chloro and methoxy functional groups at the 5- and 4-positions, respectively, enhancing its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its ability to form Schiff bases and chelate metal ions. The electron-withdrawing chloro group and electron-donating methoxy group contribute to its distinct electronic properties, making it valuable in fine chemical applications. Its crystalline form and well-defined structure ensure consistent performance in synthetic workflows.
5-Chloro-4-methoxysalicylaldehyde structure
89938-56-7 structure
Product Name:5-Chloro-4-methoxysalicylaldehyde
CAS No:89938-56-7
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD08059080
CID:2083968
PubChem ID:55253343
Update Time:2025-06-08

5-Chloro-4-methoxysalicylaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4-methoxysalicylaldehyde
    • 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
    • 5-chloro-2-hydroxy-3-methoxy-benzaldehyde
    • 5-chloro-2-hydroxy-4-methoxy-benzaldehyde
    • 5-chloro-3-methoxysalicylaldehyde
    • Benzaldehyde, 5-chloro-2-hydroxy-4-methoxy-
    • ZZMHVBPSRKMWLT-UHFFFAOYSA-N
    • 6355AJ
    • FCH858048
    • 2-Hydroxy-4-methoxy-5-chlorobenzaldehyde
    • SY026584
    • AKOS006287617
    • 89938-56-7
    • DTXSID601276915
    • NS-01690
    • SCHEMBL3644816
    • DA-01351
    • MFCD08059080
    • CS-0312673
    • MDL: MFCD08059080
    • Inchi: 1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
    • InChI Key: ZZMHVBPSRKMWLT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=C(C=C1OC)O

Computed Properties

  • Exact Mass: 186.00800
  • Monoisotopic Mass: 186.0083718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 2.2

Experimental Properties

  • PSA: 46.53000
  • LogP: 1.86670

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5-Chloro-4-methoxysalicylaldehyde Production Method

5-Chloro-4-methoxysalicylaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:89938-56-7)5-Chloro-4-methoxysalicylaldehyde
Order Number:A860978
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:27
Price ($):260.0/640.0
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Additional information on 5-Chloro-4-methoxysalicylaldehyde

Introduction to 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7)

5-Chloro-4-methoxysalicylaldehyde, with the chemical formula C₈H₆ClO₃, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of salicylaldehyde derivatives, characterized by the presence of both a hydroxyl and a chloro substituent on a benzene ring, alongside a methoxy group. Its unique structural features make it a valuable building block for the development of various bioactive molecules.

The significance of 5-Chloro-4-methoxysalicylaldehyde in modern chemistry and pharmacology stems from its reactivity and functional diversity. The chloro and methoxy groups introduce electrophilic and nucleophilic sites, respectively, facilitating diverse chemical transformations such as condensation reactions, nucleophilic substitution, and metal-catalyzed coupling reactions. These properties have been exploited in the synthesis of complex molecules, including potential drug candidates.

In recent years, 5-Chloro-4-methoxysalicylaldehyde has garnered attention in the field of medicinal chemistry due to its role as a precursor in the development of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting its utility in designing molecules with specific biological activities. For instance, derivatives of salicylaldehyde have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties.

One notable application of 5-Chloro-4-methoxysalicylaldehyde is in the synthesis of chalcones, which are aromatic compounds known for their pharmacological potential. Chalcones can be obtained through condensation reactions between this compound and various aromatic aldehydes. These chalcones have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The chloro and methoxy substituents in 5-Chloro-4-methoxysalicylaldehyde enhance its reactivity towards such condensation reactions, making it an efficient synthetic intermediate.

Moreover, 5-Chloro-4-methoxysalicylaldehyde has been utilized in the development of metal-organic frameworks (MOFs) and coordination polymers. The presence of oxygen-containing functional groups allows it to act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes exhibit diverse applications, including catalysis, sensing, and drug delivery systems. The versatility of 5-Chloro-4-methoxysalicylaldehyde as a ligand underscores its importance beyond pharmaceuticals.

Recent advancements in computational chemistry have further highlighted the potential of 5-Chloro-4-methoxysalicylaldehyde as a scaffold for drug discovery. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets such as enzymes and receptors involved in neurological disorders. The ability to fine-tune its structure through modifications at the chloro, methoxy, or aldehyde positions offers a pathway to develop tailored therapeutics with improved efficacy and reduced side effects.

The synthesis of 5-Chloro-4-methoxysalicylaldehyde typically involves the chlorination and methylation of salicylaldehyde precursors. Advances in green chemistry have led to more sustainable methods for producing this compound, including catalytic processes that minimize waste generation. Such innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.

In conclusion, 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7) is a multifaceted compound with significant applications in pharmaceutical research and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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Amadis Chemical Company Limited
(CAS:89938-56-7)5-Chloro-4-methoxysalicylaldehyde
A860978
Purity:99%/99%
Quantity:1g/5g
Price ($):260.0/640.0
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